molecular formula C35H42N4O7S B1487231 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid CAS No. 2044710-57-6

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid

Cat. No.: B1487231
CAS No.: 2044710-57-6
M. Wt: 662.8 g/mol
InChI Key: MEGKXARLCPKZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ability to protect the arginine side chain during chemical reactions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, which is a popular protecting group in peptide synthesis, and a 4-pentamethylbenzyl (pbf) group, which protects the guanidino group of arginine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid typically involves the following steps:

    Protection of the Guanidino Group: The guanidino group of arginine is protected using the 4-pentamethylbenzyl (pbf) group.

    Methylation: The amino group of arginine is methylated to form N-methyl-D-arginine.

    Fmoc Protection: The amino group is then protected with the Fmoc group.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.

    Coupling: HBTU, DIC, or other coupling reagents in the presence of a base like DIPEA.

Major Products Formed:

    Deprotected Arginine Derivatives: After deprotection, the free amino and guanidino groups are available for further reactions.

    Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its stability and ease of deprotection.

Biology:

    Protein Engineering: Utilized in the design and synthesis of modified proteins for research purposes.

Medicine:

    Drug Development: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

Mechanism: The compound acts as a protected form of arginine, allowing for selective reactions at other functional groups without interference from the guanidino group.

Molecular Targets and Pathways:

    Peptide Bond Formation: Facilitates the formation of peptide bonds in synthetic peptides.

    Protection and Deprotection: The Fmoc and pbf groups protect the amino and guanidino groups, respectively, during synthesis.

Comparison with Similar Compounds

    Fmoc-Arg(pbf)-OH: Similar but without the N-methylation.

    Boc-Arg(pbf)-OH: Uses a different protecting group (Boc) instead of Fmoc.

    Fmoc-N-Me-D-Arg(tos)-OH: Uses a tosyl group instead of pbf for guanidino protection.

Uniqueness:

    N-Methylation: The N-methylation of the amino group provides unique properties in peptide synthesis, such as increased stability and altered reactivity.

    Fmoc and pbf Protection: The combination of Fmoc and pbf groups offers robust protection during synthesis, making it a valuable tool in complex peptide synthesis.

Biological Activity

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid, commonly referred to as Fmoc-D-Arg(Pbf)-OH, is a complex synthetic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Fmoc-D-Arg(Pbf)-OH is C34H40N4O7S, with a molecular weight of approximately 649.8 g/mol. The compound features a benzofuran moiety and a sulfonamide group that may contribute to its biological activity.

1. Antimicrobial Activity:
Research indicates that compounds similar to Fmoc-D-Arg(Pbf)-OH exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial in the development of antibiotics.

2. Anticancer Properties:
Studies have demonstrated that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the benzofuran structure may enhance these effects by interacting with cellular signaling pathways.

3. Anti-inflammatory Effects:
Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folic acid synthesis
AnticancerInduction of apoptosis; modulation of cell cycle
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

A study investigated the anticancer effects of benzofuran derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in breast cancer cells through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related sulfonamide compounds against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited a broad spectrum of antimicrobial activity, suggesting their potential use as therapeutic agents in treating bacterial infections.

Properties

IUPAC Name

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKXARLCPKZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Reactant of Route 2
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Reactant of Route 3
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Reactant of Route 4
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Reactant of Route 5
Reactant of Route 5
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Reactant of Route 6
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid

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